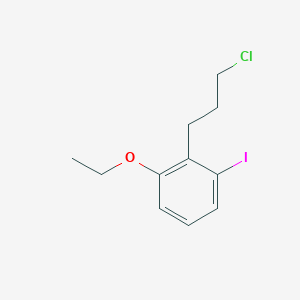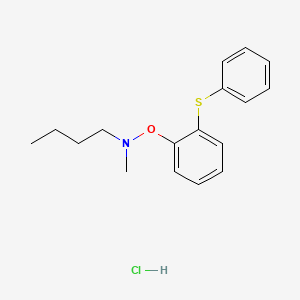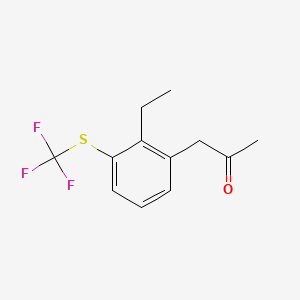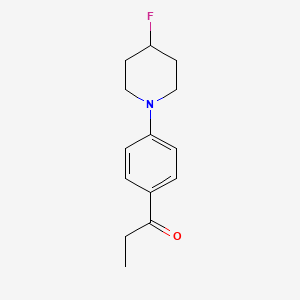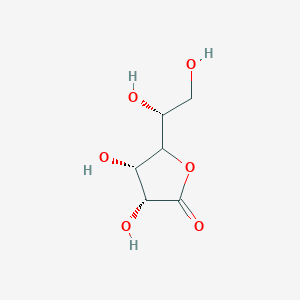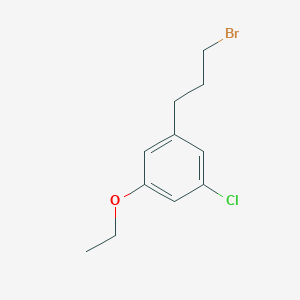
1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-3-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amine derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for designing new molecules with desired properties.
Biology: The compound’s ability to undergo specific chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways. It can serve as a probe to investigate the activity of certain enzymes and their inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The presence of the nitro and trifluoromethylthio groups suggests possible applications in developing drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, resulting in various biological effects.
For example, the reduction of the nitro group to an amino group can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the positions of the nitro and trifluoromethylthio groups reversed.
1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has the trifluoromethylthio group at the para position relative to the nitro group.
Propriétés
Formule moléculaire |
C10H7ClF3NO3S |
|---|---|
Poids moléculaire |
313.68 g/mol |
Nom IUPAC |
1-chloro-1-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)8(11)6-3-2-4-7(9(6)15(17)18)19-10(12,13)14/h2-4,8H,1H3 |
Clé InChI |
REFKBOHYXMTWSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



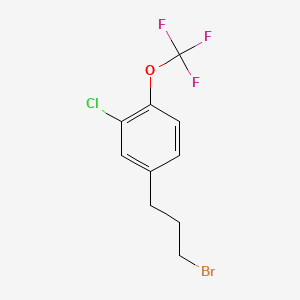

![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
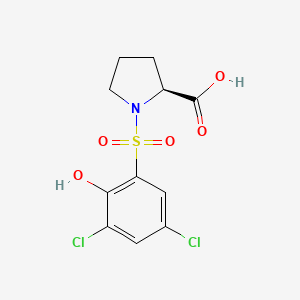

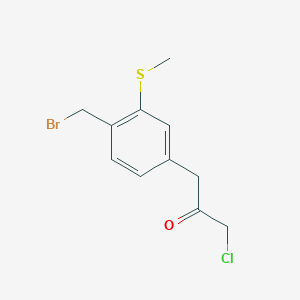
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
